molecular formula C11H14ClNO2 B13569118 Methyl 4-amino-4-(2-chlorophenyl)butanoate

Methyl 4-amino-4-(2-chlorophenyl)butanoate

Cat. No.: B13569118
M. Wt: 227.69 g/mol
InChI Key: KJYJRYHXXHIRBV-UHFFFAOYSA-N
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Description

Methyl 4-amino-4-(2-chlorophenyl)butanoate is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of butanoic acid and contains an amino group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-4-(2-chlorophenyl)butanoate typically involves the esterification of 4-amino-4-(2-chlorophenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-4-(2-chlorophenyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products

    Oxidation: Formation of Methyl 4-nitro-4-(2-chlorophenyl)butanoate.

    Reduction: Formation of Methyl 4-amino-4-phenylbutanoate.

    Substitution: Formation of Methyl 4-amino-4-(2-hydroxyphenyl)butanoate or Methyl 4-amino-4-(2-alkylphenyl)butanoate.

Scientific Research Applications

Methyl 4-amino-4-(2-chlorophenyl)butanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-4-(2-chlorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-4-phenylbutanoate
  • Methyl 4-amino-4-(2-hydroxyphenyl)butanoate
  • Methyl 4-amino-4-(2-alkylphenyl)butanoate

Uniqueness

Methyl 4-amino-4-(2-chlorophenyl)butanoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

methyl 4-amino-4-(2-chlorophenyl)butanoate

InChI

InChI=1S/C11H14ClNO2/c1-15-11(14)7-6-10(13)8-4-2-3-5-9(8)12/h2-5,10H,6-7,13H2,1H3

InChI Key

KJYJRYHXXHIRBV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(C1=CC=CC=C1Cl)N

Origin of Product

United States

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